molecular formula C18H20N4O B12915685 Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- CAS No. 61658-71-7

Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-

Cat. No.: B12915685
CAS No.: 61658-71-7
M. Wt: 308.4 g/mol
InChI Key: XPKARGZMBBLPTK-UHFFFAOYSA-N
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Description

Introduction to Isoxazolo[5,4-b]Pyridine Derivatives

Structural Overview of Isoxazolo[5,4-b]Pyridine Core

The isoxazolo[5,4-b]pyridine scaffold consists of a fused bicyclic system where an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is annulated to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at specific positions. The numbering system for this fused system follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the isoxazole moiety occupying positions 1–3 and the pyridine ring positions 4–7.

The compound 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenylisoxazolo[5,4-b]pyridine features three key substituents:

  • 3-Methyl group : A methyl group at position 3 of the isoxazole ring, which influences electronic distribution and steric interactions.
  • 4-(4-Methyl-1-piperazinyl) group : A piperazine derivative attached at position 4 of the pyridine ring. Piperazine moieties are known to enhance solubility and modulate receptor binding.
  • 6-Phenyl group : An aromatic phenyl substituent at position 6 of the pyridine ring, contributing to hydrophobic interactions and π-stacking capabilities.

The molecular formula of the core structure (without substituents) is C₆H₄N₂O , with a molecular weight of 120.11 g/mol. Substituents significantly alter physicochemical properties; for example, the 4-piperazinyl group introduces basicity due to its tertiary amine, while the phenyl group increases lipophilicity.

Table 1: Key Structural Features of 3-Methyl-4-(4-Methyl-1-Piperazinyl)-6-Phenylisoxazolo[5,4-b]Pyridine
Position Substituent Role in Molecular Properties
3 Methyl Steric bulk, electronic modulation
4 4-Methylpiperazinyl Solubility enhancement, receptor binding
6 Phenyl Hydrophobicity, π-π interactions

Historical Development of Polycyclic Isoxazole-Pyridine Hybrids

The synthesis of isoxazolo[5,4-b]pyridine derivatives emerged in the late 20th century as part of efforts to combine biologically active heterocycles into multifunctional hybrids. Early work focused on 1,3-dipolar cycloaddition reactions, which enabled the fusion of isoxazole and pyridine rings. For instance, nitrile oxides derived from pyridine aldoximes were reacted with propargyl-substituted coumarins to yield coumarin–isoxazole–pyridine hybrids with anti-inflammatory and anticancer properties.

A pivotal advancement occurred in 2020 with the synthesis of isoxazolo[5,4-b]pyridine derivatives via reactions involving 3-methylisoxazol-5-amine. These compounds demonstrated potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, highlighting their therapeutic potential. The introduction of piperazine substituents, as seen in 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenylisoxazolo[5,4-b]pyridine, marked a shift toward optimizing pharmacokinetic profiles. Piperazine groups were incorporated to improve blood-brain barrier penetration and receptor affinity, particularly for neurological targets.

Table 2: Milestones in Isoxazolo[5,4-b]Pyridine Hybrid Development
Year Key Development Significance
1990s 1,3-dipolar cycloaddition methods established Enabled fused isoxazole-pyridine synthesis
2020 Anticancer activity demonstrated Validated therapeutic potential
2024 Piperazine-modified derivatives synthesized Enhanced bioavailability and target engagement

The structural evolution of these hybrids reflects a broader trend in medicinal chemistry: the integration of privileged scaffolds (e.g., isoxazole, pyridine, piperazine) to create multitarget agents. For example, coupling the isoxazole-pyridine core with a piperazine moiety leverages the latter’s role in modulating serotonin and dopamine receptors, which is critical for neuroactive compounds.

Properties

CAS No.

61658-71-7

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C18H20N4O/c1-13-17-16(22-10-8-21(2)9-11-22)12-15(19-18(17)23-20-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3

InChI Key

XPKARGZMBBLPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Intramolecular Nucleophilic Substitution Approach

A highly efficient method for synthesizing isoxazolo[4,5-b]pyridines, closely related to the target compound, involves intramolecular nucleophilic substitution of nitro groups on 2-chloro-3-nitropyridines. This method features:

  • Starting from readily available 2-chloro-3-nitropyridines.
  • Mild reaction conditions.
  • High yields and straightforward work-up.
  • Subsequent functionalization of the pyridine ring to introduce substituents.

This approach can be adapted to prepare isoxazolo[5,4-b]pyridine derivatives by modifying the starting materials and reaction conditions accordingly.

Cycloaddition Reactions for Isoxazole Ring Formation

Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes. Metal-free synthetic routes have been developed that:

  • Generate nitrile oxides in situ from hydroxylamine derivatives or N-hydroxybenzimidoyl chlorides.
  • React with alkynes or alkenes under mild conditions, sometimes assisted by microwave irradiation.
  • Allow for functional group tolerance and high regioselectivity.

For example, resin-bound alkynes reacted with nitrile oxides yield isoxazole derivatives, which can be further functionalized.

Reductive and Hydrolytic Transformations

In the synthesis of related isoxazole-pyridine derivatives, reduction and hydrolysis steps are used to modify intermediates:

  • Reduction of nitro or other functional groups using lithium aluminium hydride or sodium borohydride.
  • Hydrolysis with bases such as sodium hydroxide or lithium hydroxide in solvents like tetrahydrofuran (THF), methanol, or ethanol.
  • These steps enable the conversion of precursors into amines or alcohols, which can then be cyclized or further functionalized.

Functionalization with Piperazine and Phenyl Groups

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
Intramolecular nucleophilic substitution 2-chloro-3-nitropyridines, mild base, heat High yield, mild conditions Suitable for isoxazolo[4,5-b]pyridines; adaptable for 5,4-b isomers
1,3-Dipolar cycloaddition Nitrile oxides (from hydroxylamine derivatives), alkynes, microwave or room temp Metal-free, regioselective Enables isoxazole ring formation
Reduction and hydrolysis LiAlH4, NaBH4, NaOH, LiOH, THF, MeOH, EtOH Functional group transformations Prepares intermediates for cyclization
Piperazine substitution 4-methylpiperazine, alkyl halides, base (NaH) Selective N-alkylation Introduces piperazinyl substituent
Green catalysis β-cyclodextrin, guanidine hydrochloride, aqueous media Eco-friendly, scalable Emerging methods for isoxazole derivatives

Detailed Research Findings

  • The patent WO2009071476A1 describes the synthesis of isoxazole-pyridine derivatives with various substituents, including piperazinyl groups, using reduction of nitro precursors and nucleophilic substitution reactions. Lithium aluminium hydride and sodium hydride are key reagents, with THF as a common solvent.

  • Metal-free synthetic routes to isoxazoles emphasize the generation of nitrile oxides in situ and their cycloaddition to alkynes, often under microwave irradiation, providing high yields and functional group tolerance. These methods are adaptable for complex isoxazole systems fused to pyridines.

  • Green chemistry approaches using micellar catalysis and organocatalysts enable one-pot syntheses of substituted isoxazole-5-ones in aqueous media, offering milder and environmentally benign conditions. While these methods focus on isoxazole cores, they provide a framework for developing sustainable syntheses of fused isoxazolo-pyridines.

  • A recent study demonstrated an efficient synthesis of isoxazolo[4,5-b]pyridines via intramolecular nucleophilic substitution of nitro groups on chloronitropyridines, yielding high product purity and enabling further functionalization. This method is notable for its mild conditions and scalability.

Chemical Reactions Analysis

3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Isoxazolo[5,4-b]pyridines have been reported to exhibit significant anti-inflammatory effects. For instance, compounds derived from this scaffold have shown potent inhibitory activity against leukotriene biosynthesis, which is crucial in inflammatory responses. Studies indicate that certain derivatives can inhibit cellular 5-Lipoxygenase product synthesis with IC50 values as low as 0.24 µM .
  • CNS Activity
    • The compound has demonstrated central nervous system (CNS) depressant properties. Research indicates that isoxazole derivatives can act on nicotinic acetylcholine receptors (nAChRs), which are implicated in various CNS disorders such as Alzheimer’s and Parkinson’s diseases. Some derivatives have been synthesized specifically to enhance analgesic profiles through nAChR modulation .
  • Anticancer Properties
    • Isoxazolo[5,4-b]pyridine derivatives have shown promising anticancer activity against multiple cancer cell lines. For example, a series of synthesized isoxazole derivatives were evaluated against human cancer cell lines such as HeLa and MCF-7, exhibiting significant cytotoxic effects comparable to established chemotherapeutic agents like Cisplatin . Notably, certain compounds displayed IC50 values in the range of 0.04–12.00 µM against various cancer types, including leukemia and lung cancer .

Synthesis Methodologies

The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves multi-step reactions that include cyclization processes and modifications of existing isoxazole frameworks. For instance:

  • Mannich Reaction : This method has been employed to synthesize novel derivatives by reacting isoxazole with formaldehyde and secondary amines to produce various Mannich bases .
  • Diverse Substituent Modifications : The introduction of piperazine moieties has been shown to enhance the biological activity of the parent isoxazole structure, leading to improved pharmacokinetic properties and selectivity towards specific biological targets .

Case Studies

StudyCompound TestedTargetResults
Banoglu et al., 20164,5-diaryloisoxazol-3-carboxylic acidsFLAP (leukotriene biosynthesis)IC50 = 0.24 µM; potent anti-inflammatory
Silva et al., 2002Isoxazole derivativesnAChREnhanced analgesic profile in CNS disorders
Peifer et al., 20093,4-diaryl isoxazolesp38α MAP kinaseDual inhibition; potential for treating inflammatory diseases
Rajanarendar et al., 2015Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indolesVarious cancer cell linesPotent anticancer activity against HeLa and MCF-7

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylpiperazin-1-yl)-6-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Polar Surface Area (Ų) Rotatable Bonds Key Features
Target Compound 3-Me, 4-(4-Me-piperazinyl), 6-Ph C₁₉H₂₁N₅O ~70 (estimated) 3 High solubility (piperazine), moderate lipophilicity
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Me, 4-COOH, 6-(4-MeO-Ph) C₁₇H₁₂N₂O₄ ~110 4 High polarity (carboxylic acid), low logP
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Ph, 4-COOH, 6-Me C₁₄H₁₀N₂O₃ ~95 2 Intermediate polarity, aromatic dominance

Analysis :

  • Polar Surface Area (PSA) : The target compound’s piperazinyl group provides moderate PSA (~70 Ų), favoring membrane permeability compared to carboxylic acid derivatives (PSA >90 Ų) .
  • Rotatable Bonds : The target has 3 rotatable bonds (piperazine’s N–C bonds), aligning with Veber’s criteria for oral bioavailability (≤10 rotatable bonds) .

Bioavailability and ADMET Profile

  • Oral Bioavailability : The target compound’s PSA (<140 Ų) and rotatable bonds (3) align with Veber’s guidelines for favorable absorption in rats .
  • Metabolism : Piperazine moieties are prone to N-demethylation or oxidation, which may influence clearance rates.

Biological Activity

Isoxazolo[5,4-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- is particularly notable for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Anticancer Activity

Research indicates that isoxazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties . A study demonstrated that certain derivatives showed potent cytotoxic effects against various cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3) . The MTT assay revealed that some compounds had IC50 values in the range of 31.192.5μM31.1-92.5\mu M, indicating moderate to strong cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AHCT-11631.1
Compound BPC345.0
Compound CWI-38 (normal)92.5

Antimicrobial Activity

Isoxazolo[5,4-b]pyridine derivatives have also been studied for their antimicrobial properties . Notably, sulfonamide derivatives of isoxazolo[5,4-b]pyridine demonstrated activity against Pseudomonas aeruginosa and Escherichia coli at concentrations as low as 125μg/mL125\mu g/mL . These findings suggest that modifications to the isoxazolo structure can enhance its antibacterial efficacy.

CompoundTarget BacteriaConcentration (µg/mL)Activity
Compound 2Pseudomonas aeruginosa125Active
Compound 5Escherichia coli250Active

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazolo[5,4-b]pyridine derivatives has been documented in several studies. These compounds exhibit mechanisms that may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Study on Anticancer Activity

A study by Ahmed El-Mekabaty et al. focused on synthesizing new isoxazolo[5,4-b]pyridine derivatives and evaluating their anticancer activity against human cancer cell lines . The results indicated that some derivatives showed promising selectivity towards cancer cells while exhibiting lower toxicity to normal cells.

Study on Antimicrobial Efficacy

In another investigation, researchers synthesized sulfonamide derivatives of isoxazolo[5,4-b]pyridine and assessed their antimicrobial activity . The study highlighted the effectiveness of specific compounds against clinically relevant pathogens, suggesting their potential use in treating infections caused by resistant strains.

Q & A

Basic: What are the recommended synthetic routes for introducing the 4-methylpiperazinyl group into the isoxazolo[5,4-b]pyridine scaffold?

Methodological Answer:
The synthesis of piperazinyl-substituted heterocycles typically involves coupling reactions under inert conditions. For example, describes using a palladium-catalyzed (Pd₂dba₃) Buchwald-Hartwig amination with N-methylpiperazine in xylenes, employing BINAP as a ligand. Key steps include:

  • Precursor preparation : Halogenated intermediates (e.g., brominated pyridines) are synthesized.
  • Coupling : Reacting the halogenated precursor with N-methylpiperazine under nitrogen atmosphere at elevated temperatures (110–120°C).
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.
    Characterization via ¹H/¹³C NMR and HR-MS is critical to confirm regioselectivity and purity .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the absence of regioisomers (e.g., distinguishing between N- and O-alkylation in the isoxazole ring) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula and detects impurities (<95% purity thresholds) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • Melting Point Analysis : Consistency with literature values ensures crystallinity and purity .

Advanced: How does the 4-methylpiperazinyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
The 4-methylpiperazinyl group impacts bioavailability through:

  • Polar Surface Area (PSA) : Piperazine increases PSA, potentially reducing passive diffusion. However, the methyl group lowers hydrogen-bond donor capacity, balancing permeability .
  • Rotatable Bonds : The piperazine ring adds rigidity, minimizing rotatable bonds (<10), which correlates with improved oral bioavailability in preclinical models .
  • Metabolic Stability : Piperazine derivatives are prone to N-demethylation; in silico tools (e.g., SwissADME) predict metabolic hotspots and guide structural modifications .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of isoxazolo-pyridine derivatives in receptor binding studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the phenyl (6-position) or methyl (3-position) groups. highlights that chlorophenyl substituents enhance hydrophobic interactions in enzyme-binding pockets .
  • Biological Assays : Test affinity for targets like serotonin receptors (5-HT7) via radioligand displacement assays (e.g., [³H]-LSD binding) .
  • Data Interpretation : Use Schild analysis to resolve contradictory potency data (e.g., EC₅₀ vs. IC₅₀ discrepancies) by assessing competitive vs. non-competitive inhibition .

Advanced: How can molecular docking predict interactions with fungal targets like 14-α-demethylase (CYP51)?

Methodological Answer:

  • Target Preparation : Retrieve the CYP51 crystal structure (PDB: 3LD6) and prepare it for docking (e.g., protonation, removal of water molecules) .
  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.
  • Docking Workflow : Use AutoDock Vina to generate binding poses. Focus on the heme-binding pocket; prioritize poses with hydrogen bonds to Thr311 or π-π stacking with Phe228 .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole). Contradictions between in silico and in vitro data may arise from solvent effects or protein flexibility .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity, and how should conflicting data be addressed?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Contradiction Resolution : If MIC varies between replicates, confirm compound stability (HPLC) and check for aggregation (dynamic light scattering). Adjust solvent (DMSO ≤1%) to avoid false negatives .

Advanced: What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Compare Pd(OAc)₂, Pd₂dba₃, and Xantphos ligands to maximize coupling efficiency. achieved 30% yield with Pd₂dba₃/BINAP .
  • Solvent Effects : Test xylenes vs. toluene; higher boiling points improve conversion but may degrade heat-sensitive intermediates .
  • Scale-Up Challenges : Monitor exothermic reactions (e.g., piperazine coupling) using in-line FTIR to detect byproducts and adjust cooling rates .

Advanced: How can computational modeling guide the mitigation of genotoxicity risks associated with this compound?

Methodological Answer:

  • In Silico Tools : Use Derek Nexus to predict DNA alkylation potential. Piperazine derivatives may form reactive intermediates via N-oxidation .
  • Ames Test Design : Pre-screen with TA98 and TA100 strains ± metabolic activation (S9 fraction). If mutagenic, introduce electron-withdrawing groups (e.g., CF₃) to stabilize the piperazine ring .

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